3-Methyl-1-vinyl-1H-imidazolium methyl sulphate synthesis protocol
3-Methyl-1-vinyl-1H-imidazolium methyl sulphate synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate, an important ionic liquid monomer. Designed for researchers and chemical development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required for a successful and safe synthesis.
Introduction and Strategic Overview
3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is a member of the vinylimidazolium salt family, a class of ionic liquids that serve as versatile monomers.[1] Its molecular structure is distinguished by a positively charged imidazolium ring, a polymerizable vinyl group at the 1-position, a methyl group at the 3-position, and a methyl sulphate counter-anion.[2][3] This unique combination of a reactive vinyl moiety and the properties of an ionic liquid makes it a valuable building block for the creation of poly(ionic liquids) (PILs). These polymers are extensively studied for applications as polymer electrolytes in batteries and fuel cells, as flocculants in water treatment, and as functional coatings.[1][4]
The synthesis is achieved through a direct quaternization reaction, a robust and high-yielding method that involves the alkylation of 1-vinylimidazole with dimethyl sulphate.[2][4] This process is fundamentally a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.[2]
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of the imidazolium salt proceeds via an SN2 mechanism. The key steps are:
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Nucleophilic Attack: The sp²-hybridized nitrogen atom at the 3-position of the 1-vinylimidazole ring is electron-rich and acts as the nucleophile. It attacks one of the electrophilic methyl groups of dimethyl sulphate.
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Transition State: A transient, five-coordinate transition state is formed where a new C-N bond is partially formed and the C-O bond of the dimethyl sulphate is partially broken.
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Displacement & Salt Formation: The methyl sulphate anion is displaced as a leaving group, resulting in the formation of the stable, positively charged 3-methyl-1-vinyl-1H-imidazolium cation and the methyl sulphate anion.[2]
The quaternization fundamentally alters the electronic structure of the precursor, creating the final ionic liquid salt.[2]
Caption: SN2 mechanism for the quaternization of 1-vinylimidazole.
Detailed Experimental Protocol
This protocol outlines a halide-free, efficient synthesis that can be performed under ambient conditions.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Vinylimidazole | C₅H₆N₂ | 94.11 | 1072-63-5 | Light-sensitive, hygroscopic liquid.[4] Purify before use if necessary. |
| Dimethyl sulphate | C₂H₆O₄S | 126.13 | 77-78-1 | Extremely Toxic & Carcinogenic. Handle only in a fume hood with appropriate PPE. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for washing/purification. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled bath (optional, for managing exotherms)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-vinylimidazole (e.g., 9.41 g, 0.10 mol).
-
Inert Atmosphere: Place the flask under an inert atmosphere (N₂) to prevent side reactions with atmospheric moisture, as 1-vinylimidazole is hygroscopic.[4]
-
Reagent Addition: Begin stirring the 1-vinylimidazole. Using a dropping funnel, add dimethyl sulphate (12.61 g, 0.10 mol) dropwise over 30-45 minutes.
-
Causality: The reaction is exothermic. Slow, dropwise addition is crucial to control the temperature rise and prevent runaway reactions or side-product formation. An ice bath can be used to maintain the temperature below 30-40°C if needed.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture will become increasingly viscous and may solidify as the ionic liquid product forms.
-
Work-up and Purification:
-
Once the reaction is complete (as monitored by TLC or NMR, showing consumption of starting material), add anhydrous diethyl ether (approx. 100 mL) to the flask.
-
Stir the mixture vigorously for 30 minutes. The product, being an ionic salt, is insoluble in diethyl ether, while unreacted starting materials and non-polar impurities will dissolve.
-
Causality: This washing step is a simple and effective method for initial purification, leveraging the significant polarity difference between the ionic product and the reactants.
-
Decant the diethyl ether layer. Repeat this washing process two more times to ensure high purity.
-
-
Isolation: After the final wash, remove any residual solvent from the viscous or solid product under high vacuum using a rotary evaporator or vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The final product, 3-methyl-1-vinyl-1H-imidazolium methyl sulphate, should be a pale-yellow to yellow-brown solid or viscous liquid.[5] Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Caption: Experimental workflow for the synthesis of the target ionic liquid.
Critical Safety and Handling Protocols
Dimethyl Sulphate is a Potent Poison and Carcinogen. All handling must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and double-layered gloves. Nitrile gloves are not sufficient; use butyl rubber or laminate film gloves for adequate protection.
-
Exposure: Dimethyl sulphate can be absorbed through the skin, eyes, and respiratory tract with delayed effects. In case of any contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Waste & Quenching: All glassware and equipment contaminated with dimethyl sulphate must be decontaminated. Unused or residual dimethyl sulphate can be quenched by slowly adding it to a stirred, cold (ice bath) 10-20% aqueous ammonia or sodium carbonate solution. This is an exothermic reaction and must be done carefully.
References
- Smolecule. (n.d.). Buy 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate | 26591-72-0. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDTcPDcW7vscQ22RZTcaLkMRrEjc40V6W0edeeeS3lKKWDY2aF-xtl-aYPDv-aS_Zy36pdfRh0C7_XxmkKE6ZH5P969vZ-HE8YD0QfF5qtZKICuEoQFnJy9vq3_V_a1hKd37mnHD0=]
- Request PDF. (2025). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.
- PubChem. (n.d.). 3-methyl-1-vinyl-1H-imidazolium methyl sulphate. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJE3uHSNab-DQ9w5rUc6SoGv7miVU58BRVuVbhGmJIXj8i6bnbHO7GnTZ6LJwzwFXSVMVkOl3pXfOJ17YSwYs836Dt-UedLPif8ql4gWZN8g9BaePsXphtqkNV9Ye87-ewhY-wZ0hs9k2RMwVxrqaWtBPUJcRQ5S_nV2Wwbe-uQUQCC3_drky38f1d3AFEnAjHbLHPbpC6w==]
- Sigma-Aldrich. (n.d.). 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPHATE | 26591-72-0. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKUTRku58_oXHMgDAFEuiCgT-NndwqeyoORv31rvMfezFJJGtFnlZ_uA5K9_QKM_2OpCVb29c8QUaS7CWZ0QMLIWgtbeQGo9x3-t5JwSnZyGxv0TC8-k6iPYu-4rM_z6YYbIt8x-5GT3TQGnFniDapMGTQH_zln-6Nv8PyWyfuwh6chM7aG8fsJyk=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate | 26591-72-0 [smolecule.com]
- 3. 3-methyl-1-vinyl-1H-imidazolium methyl sulphate | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 5. 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPHATE | 26591-72-0 [sigmaaldrich.com]
